1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one
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Overview
Description
1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl structure with two methyl groups attached to the 3 and 4 positions of one phenyl ring, and a propanone group attached to the 4 position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4’-dimethylbiphenyl is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with other biomolecules.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(4-Methylphenyl)propan-1-one: Lacks the biphenyl structure and has a single phenyl ring with a methyl group.
Uniqueness: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is unique due to its biphenyl structure with specific methyl and propanone substitutions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2-methyl-4-(4-methylphenyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-4-17(18)16-10-9-15(11-13(16)3)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUSNNQDNANBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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